molecular formula C11H9BrClN3O B12869112 1H-Pyrazole-4-carboxamide, 1-(4-bromophenyl)-5-chloro-N-methyl- CAS No. 98533-68-7

1H-Pyrazole-4-carboxamide, 1-(4-bromophenyl)-5-chloro-N-methyl-

Katalognummer: B12869112
CAS-Nummer: 98533-68-7
Molekulargewicht: 314.56 g/mol
InChI-Schlüssel: HBAWWVGPWOKGRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Vorbereitungsmethoden

The synthesis of 1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.

    Introduction of the bromine and chlorine substituents: This step often involves electrophilic aromatic substitution reactions using bromine and chlorine sources.

    N-methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Analyse Chemischer Reaktionen

1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bromine and chlorine substituents play a crucial role in its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets .

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Conclusion

1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide is a versatile compound with significant potential in various scientific research fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is likely to uncover even more uses and mechanisms of action for this intriguing compound.

Eigenschaften

CAS-Nummer

98533-68-7

Molekularformel

C11H9BrClN3O

Molekulargewicht

314.56 g/mol

IUPAC-Name

1-(4-bromophenyl)-5-chloro-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C11H9BrClN3O/c1-14-11(17)9-6-15-16(10(9)13)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,14,17)

InChI-Schlüssel

HBAWWVGPWOKGRS-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.